![molecular formula C8H8BrN3 B2939755 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine CAS No. 1214899-75-8](/img/structure/B2939755.png)
6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
“6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine” is a chemical compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The empirical formula of this compound is C8H7BrN2 and it has a molecular weight of 211.06 .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The synthesis of imidazole-containing compounds involves the formation of bonds during the creation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, like 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine, have been recognized for their antibacterial properties. These compounds can be synthesized and tested against various bacterial strains to determine their efficacy. For instance, they can be assessed using the disc diffusion technique to gauge their antimicrobial activity against pathogens such as Staphylococcus aureus, with established antibiotics like ciprofloxacin serving as positive controls .
Quorum Sensing Inhibitors
In the context of bacterial infections, quorum sensing (QS) is a critical communication mechanism that controls virulence and biofilm formation. 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine can be studied as a base structure for developing QS inhibitors. These inhibitors can serve as adjuvant therapies for infections caused by bacteria like Pseudomonas aeruginosa, potentially reducing the severity of the disease by hindering bacterial communication .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple hydrogen bonds, enhancing its interaction with biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The chemical properties of imidazole derivatives, such as their amphoteric nature and high solubility in polar solvents, suggest that they may be influenced by environmental factors such as ph and solvent polarity .
Safety and Hazards
Future Directions
The synthesis of imidazole-containing compounds is a field of active research, with recent advances in the regiocontrolled synthesis of substituted imidazoles . These compounds are key components to functional molecules that are used in a variety of everyday applications . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
properties
IUPAC Name |
6-bromo-N-methyl-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRSYVJABDOPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine |
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